5-Bromo-2-(piperidin-3-yloxy)pyridine
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Overview
Description
5-Bromo-2-(piperidin-3-yloxy)pyridine is an organic compound with the molecular formula C10H13BrN2O It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a piperidin-3-yloxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(piperidin-3-yloxy)pyridine typically involves the reaction of 5-bromo-2-chloropyridine with piperidin-3-ol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom with the piperidin-3-yloxy group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to increase yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(piperidin-3-yloxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents such as dioxane-water mixtures.
Major Products Formed
Substitution Reactions: Formation of various substituted pyridines.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of dehalogenated pyridines.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
5-Bromo-2-(piperidin-3-yloxy)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(piperidin-3-yloxy)pyridine depends on its specific application. In biochemical contexts, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the piperidin-3-yloxy group can influence the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(piperidin-3-yloxy)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
2-Bromo-5-(piperidin-3-yloxy)pyridine: Positional isomer with the bromine and piperidin-3-yloxy groups swapped.
Uniqueness
5-Bromo-2-(piperidin-3-yloxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the bromine atom and the piperidin-3-yloxy group allows for versatile chemical modifications and potential interactions with biological targets, making it a valuable compound in research and development .
Properties
Molecular Formula |
C10H13BrN2O |
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Molecular Weight |
257.13 g/mol |
IUPAC Name |
5-bromo-2-piperidin-3-yloxypyridine |
InChI |
InChI=1S/C10H13BrN2O/c11-8-3-4-10(13-6-8)14-9-2-1-5-12-7-9/h3-4,6,9,12H,1-2,5,7H2 |
InChI Key |
XKKMZPOZDIZMJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)OC2=NC=C(C=C2)Br |
Origin of Product |
United States |
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